Cas no 2090310-26-0 (2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one)

2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- starbld0038611
- 2-chloro-1-[3-(difluoromethyl)piperidin-1-yl]ethanone
- 2-chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one
- 2090310-26-0
- F1907-4642
- AKOS026709103
- 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one
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- Inchi: 1S/C8H12ClF2NO/c9-4-7(13)12-3-1-2-6(5-12)8(10)11/h6,8H,1-5H2
- InChI Key: WTYVNSRQZNPLER-UHFFFAOYSA-N
- SMILES: ClCC(N1CCCC(C(F)F)C1)=O
Computed Properties
- Exact Mass: 211.0575480g/mol
- Monoisotopic Mass: 211.0575480g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3Ų
- XLogP3: 1.9
2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-4642-5g |
2-chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one |
2090310-26-0 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-4642-0.25g |
2-chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one |
2090310-26-0 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | C194816-100mg |
2-chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one |
2090310-26-0 | 100mg |
$ 95.00 | 2022-06-06 | ||
TRC | C194816-500mg |
2-chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one |
2090310-26-0 | 500mg |
$ 365.00 | 2022-06-06 | ||
Life Chemicals | F1907-4642-0.5g |
2-chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one |
2090310-26-0 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-4642-1g |
2-chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one |
2090310-26-0 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-4642-10g |
2-chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one |
2090310-26-0 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | C194816-1g |
2-chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one |
2090310-26-0 | 1g |
$ 570.00 | 2022-06-06 | ||
Life Chemicals | F1907-4642-2.5g |
2-chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one |
2090310-26-0 | 95%+ | 2.5g |
$802.0 | 2023-09-07 |
2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one Related Literature
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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5. Back matter
Additional information on 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one
Introduction to 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one (CAS No. 2090310-26-0)
2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 2090310-26-0, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both chloro and difluoromethyl substituents in its molecular framework imparts distinct reactivity and binding properties, making it a valuable scaffold for medicinal chemists.
The molecular structure of 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one consists of an ethanone backbone substituted with a piperidine ring at the third position, which is further modified by a difluoromethyl group. This specific arrangement not only enhances the compound's metabolic stability but also influences its interactions with biological targets. The chloro group, on the other hand, serves as a versatile handle for further functionalization, enabling the synthesis of more complex derivatives.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds featuring piperidine moieties. Piperidine derivatives are well-known for their ability to modulate various biological pathways, including neurotransmitter systems and enzyme inhibition. The incorporation of a difluoromethyl group into the piperidine scaffold has been particularly noteworthy, as it has been shown to improve binding affinity and selectivity in several drug candidates.
Current research in the field of medicinal chemistry highlights the potential of 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one as a precursor for developing drugs targeting central nervous system (CNS) disorders. Studies have demonstrated that analogs with similar structural motifs exhibit promising activities as serotonin receptor modulators. The unique combination of substituents in this compound allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, which is crucial for achieving optimal therapeutic efficacy.
The synthesis of 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one involves multi-step organic transformations, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and nucleophilic substitution, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only enhance scalability but also facilitate the introduction of additional functional groups for further derivatization.
One of the most compelling aspects of 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one is its potential to serve as a building block for next-generation therapeutics. By leveraging its structural features, researchers can design molecules with enhanced pharmacological profiles, including improved solubility, bioavailability, and target specificity. The versatility of this compound makes it an attractive candidate for both academic research and industrial drug development.
Recent advancements in computational chemistry have further accelerated the exploration of 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one's pharmacological potential. Molecular modeling techniques have been instrumental in predicting binding interactions with biological targets, providing insights into how structural modifications can optimize drug-like properties. These computational approaches complement experimental efforts, enabling a more efficient discovery process.
The role of fluorine atoms in pharmaceuticals cannot be overstated. The presence of a difluoromethyl group in 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one contributes significantly to its pharmacological activity by enhancing lipophilicity and metabolic stability. This trend has been observed across various drug classes, where fluorinated compounds often exhibit superior pharmacokinetic profiles compared to their non-fluorinated counterparts.
As the pharmaceutical industry continues to evolve, the demand for innovative molecular entities remains high. Compounds like 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one represent a testament to the ongoing quest for novel therapeutic solutions. By integrating cutting-edge synthetic methods with advanced computational tools, researchers are paving the way for next-generation drugs that address unmet medical needs more effectively.
In conclusion, 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one (CAS No. 2090310-26-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and versatile reactivity make it an invaluable tool for designing innovative therapeutics targeting various diseases. As scientific understanding progresses, this compound is likely to play an increasingly important role in shaping the future of medicine.
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